

3-Bromo-2-fluorophenol chemical properties and structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *3-Bromo-2-fluorophenol*

Cat. No.: *B134220*

[Get Quote](#)

3-Bromo-2-fluorophenol: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, structure, and potential applications of **3-Bromo-2-fluorophenol**. The information is curated for professionals in the fields of chemical research, drug development, and materials science, offering a consolidated resource for laboratory and developmental work.

Core Chemical Properties

3-Bromo-2-fluorophenol is a halogenated aromatic compound with the chemical formula C_6H_4BrFO .^{[1][2]} Its structure incorporates a bromine atom and a fluorine atom on the phenol ring, which imparts unique reactivity and makes it a valuable intermediate in organic synthesis.

The key quantitative chemical and physical properties of **3-Bromo-2-fluorophenol** are summarized in the table below for easy reference and comparison.

Property	Value	Source
Molecular Formula	C ₆ H ₄ BrFO	[1] [2]
Molecular Weight	191.00 g/mol	[1]
IUPAC Name	3-bromo-2-fluorophenol	[1]
CAS Number	156682-53-0	[3]
SMILES	C1=CC(=C(C(=C1)Br)F)O	[1]
Melting Point	52-54 °C	
Boiling Point	207.4 °C at 760 mmHg	
Purity	>95%	[3]

Chemical Structure

The molecular structure of **3-Bromo-2-fluorophenol** is characterized by a benzene ring substituted with a hydroxyl group (-OH), a fluorine atom at the ortho position, and a bromine atom at the meta position relative to the hydroxyl group.

Caption: Chemical structure of **3-Bromo-2-fluorophenol**.

Experimental Protocols

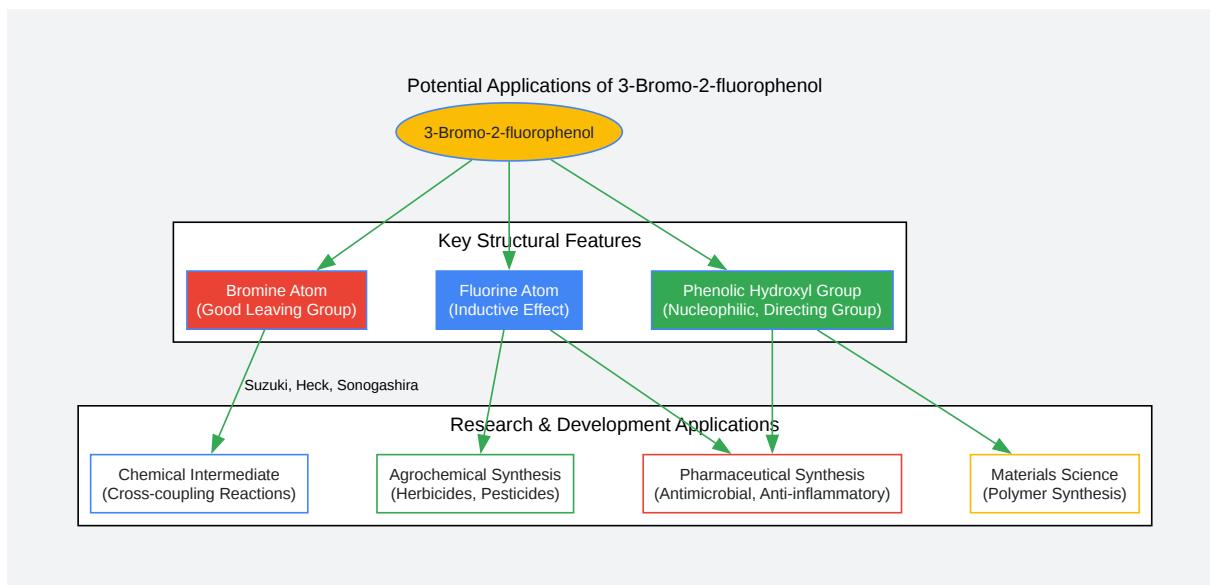
While a specific, detailed synthesis protocol for **3-Bromo-2-fluorophenol** is not readily available in the surveyed literature, a general methodology can be proposed based on established synthetic pathways for structurally similar halogenated phenols. The following is a representative protocol for the bromination of a fluorophenol, which can be adapted for the synthesis of **3-Bromo-2-fluorophenol** from 2-fluorophenol.

Disclaimer: This is a generalized protocol and may require optimization for the specific synthesis of **3-Bromo-2-fluorophenol**. Appropriate safety precautions should be taken when handling all chemicals.

Objective: To synthesize **3-Bromo-2-fluorophenol** via electrophilic bromination of 2-fluorophenol.

Materials:

- 2-Fluorophenol
- N-Bromosuccinimide (NBS)
- Dichloromethane (DCM) or other suitable aprotic solvent
- Saturated sodium bicarbonate solution
- Brine (saturated sodium chloride solution)
- Anhydrous magnesium sulfate or sodium sulfate
- Silica gel for column chromatography
- Hexane and Ethyl Acetate (for chromatography)


Procedure:

- Reaction Setup: In a round-bottom flask, dissolve 2-fluorophenol in dichloromethane. The flask should be equipped with a magnetic stirrer and placed in an ice bath to maintain a temperature of 0°C.
- Bromination: Slowly add N-Bromosuccinimide (NBS) portion-wise to the stirred solution. The reaction is typically exothermic, and the temperature should be carefully monitored and maintained at 0°C.
- Reaction Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) to determine the consumption of the starting material and the formation of the product.
- Quenching: Once the reaction is complete, quench the reaction by adding a saturated solution of sodium bicarbonate. This will neutralize any acidic byproducts.
- Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water and then with brine.

- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.
- Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to isolate the pure **3-Bromo-2-fluorophenol**.

Logical Relationships and Applications

Due to the lack of specific information on the involvement of **3-Bromo-2-fluorophenol** in defined signaling pathways, the following diagram illustrates the logical relationships between its structural features and its potential applications in research and development.

[Click to download full resolution via product page](#)

Caption: Logical flow from structure to application.

This compound serves as a versatile building block in medicinal chemistry for the synthesis of a wide range of pharmaceutical agents.^[4] Researchers have utilized **3-Bromo-2-fluorophenol** to create potential new antimicrobial and anti-inflammatory drugs.^[5] In agrochemical research, it is used as a precursor for the development of new pesticides and herbicides.^[5] The presence of both bromine and fluorine atoms on the same aromatic ring imparts a unique set of characteristics. The bromine atom is an excellent leaving group in various transition metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings.^[5] This reactivity allows for the introduction of new carbon-carbon and carbon-heteroatom bonds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-Bromo-2-fluorophenol | C6H4BrFO | CID 18401257 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. 3-Bromo-2-fluorophenol [synhet.com]
- 4. benchchem.com [benchchem.com]
- 5. 3-Bromo-2-fluorophenol | 156682-53-0 | BenchChem [benchchem.com]
- To cite this document: BenchChem. [3-Bromo-2-fluorophenol chemical properties and structure]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b134220#3-bromo-2-fluorophenol-chemical-properties-and-structure>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com